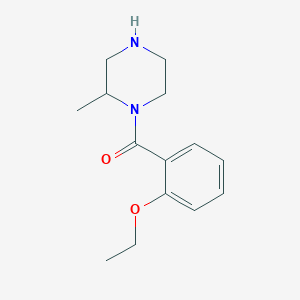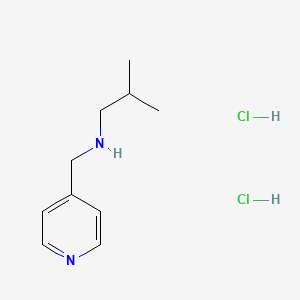
6-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Indole compounds, in general, can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “6-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid” can undergo would depend on the reaction conditions and the other reactants present.Aplicaciones Científicas De Investigación
6-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid has been extensively used in scientific research as a model compound for studying the interaction of indole carboxylic acids with proteins. It has also been used to study the effect of indole carboxylic acids on the activity of enzymes, such as cytochrome P450, and to investigate their potential as inhibitors of cytochrome P450-mediated drug metabolism. In addition, this compound has been used to study the binding of indole carboxylic acids to human serum albumin and to investigate their effect on the conformation of the protein.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid is not fully understood. It is believed that the indole ring of this compound binds to the active site of cytochrome P450 enzymes, leading to the inhibition of their activity. In addition, this compound has been shown to interact with human serum albumin, leading to a conformational change in the protein. This conformational change is believed to be responsible for the inhibition of cytochrome P450-mediated drug metabolism.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cytochrome P450 enzymes, leading to the inhibition of drug metabolism. In addition, this compound has been shown to interact with human serum albumin, leading to a conformational change in the protein. This conformational change is believed to be responsible for the inhibition of cytochrome P450-mediated drug metabolism. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, its chemical structure is well-defined, making it easy to characterize and synthesize. However, this compound can be toxic in high concentrations, and its solubility in aqueous solutions is low, making it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 6-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid in scientific research. These include the development of new inhibitors of cytochrome P450 enzymes, the development of new drugs based on this compound, and the use of this compound as an antioxidant. In addition, this compound could be used to study the interaction of indole carboxylic acids with proteins, and to investigate their potential as inhibitors of cytochrome P450-mediated drug metabolism. Finally, this compound could be used to study the binding of indole carboxylic acids to human serum albumin and to investigate their effect on the conformation of the protein.
Métodos De Síntesis
6-Ethoxy-1-ethyl-1H-indole-2-carboxylic acid can be synthesized from the reaction of ethyl 2-chloroacetoacetate and 1-ethyl-2-(2-hydroxyethyl)-1H-indole in the presence of sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, with the ethoxy group of the ethyl 2-chloroacetoacetate being replaced by the indole group. The reaction is carried out in aqueous solution at a temperature of 80-90°C for a period of 8-10 hours. The reaction mixture is then cooled and the solid product is isolated and purified by recrystallization.
Propiedades
IUPAC Name |
6-ethoxy-1-ethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-14-11-8-10(17-4-2)6-5-9(11)7-12(14)13(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUIAENGXWOKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2)OCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)
amine](/img/structure/B6361865.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)
amine hydrochloride](/img/structure/B6361871.png)

amine hydrochloride](/img/structure/B6361882.png)
![5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6361901.png)


